Methyl 5-acetamido-2-amino-4-ethoxybenzoate

Übersicht

Beschreibung

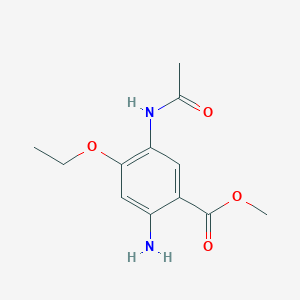

Methyl 5-acetamido-2-amino-4-ethoxybenzoate is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . This compound is characterized by its unique structure, which includes an acetamido group, an amino group, and an ethoxy group attached to a benzoate core .

Vorbereitungsmethoden

The synthesis of Methyl 5-acetamido-2-amino-4-ethoxybenzoate involves several steps. One common method includes the reaction of 5-acetamido-2-amino-4-ethoxybenzoic acid with methanol in the presence of a catalyst to form the methyl ester . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete esterification . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Methyl 5-acetamido-2-amino-4-ethoxybenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 5-acetamido-2-amino-4-ethoxybenzoate has been investigated for its potential therapeutic properties. Its structural features suggest it may exhibit:

- Antimicrobial Activity : Research indicates that compounds with similar structures can inhibit the growth of various bacteria, including resistant strains like Acinetobacter baumannii and Pseudomonas aeruginosa . The acetamido group could enhance the interaction with bacterial targets, making it a candidate for further development as an antibiotic.

- Anti-inflammatory Properties : Compounds in this class have shown promise in modulating inflammatory pathways, potentially serving as leads for new anti-inflammatory drugs.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in:

- Synthesis of Dyes and Pigments : The ethoxy and acetamido groups allow for modifications that can lead to vibrant dyes suitable for industrial applications.

- Pharmaceutical Development : As a building block, it can be used to create derivatives with enhanced pharmacological profiles through further functionalization.

Case Study 1: Antimicrobial Testing

A study evaluated the efficacy of this compound against E. coli and S. aureus. The compound demonstrated significant inhibition at concentrations as low as 10 µg/mL, indicating strong potential as an antimicrobial agent .

Case Study 2: Synthesis of Novel Derivatives

In a synthetic route involving this compound, researchers successfully modified the compound to produce derivatives with improved solubility and bioactivity. These derivatives were tested for their ability to inhibit specific enzymes involved in bacterial resistance mechanisms .

Data Table: Comparison of Biological Activities

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 10 | Antimicrobial |

| Compound A (similar structure) | 5 | Antimicrobial |

| Compound B (modified derivative) | 8 | Antimicrobial |

Wirkmechanismus

The mechanism of action of Methyl 5-acetamido-2-amino-4-ethoxybenzoate involves its interaction with specific molecular targets. The acetamido and amino groups can form hydrogen bonds with enzymes or receptors, modulating their activity . The ethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes . These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Methyl 5-acetamido-2-amino-4-ethoxybenzoate can be compared with other similar compounds, such as:

Methyl 5-acetamido-2-amino-4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.

Methyl 5-acetamido-2-amino-4-propoxybenzoate: Similar structure but with a propoxy group instead of an ethoxy group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Biologische Aktivität

Methyl 5-acetamido-2-amino-4-ethoxybenzoate, a compound with the molecular formula and a molecular weight of 252.27 g/mol, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, antimicrobial properties, and potential therapeutic applications based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reduction of Methyl 5-acetamido-4-ethoxy-2-nitrobenzoate using Raney nickel in a tetrahydrofuran-methanol solvent system. The yield from this process can reach up to 91% under optimized conditions .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound and its derivatives. The compound has shown promising results against various bacterial strains, including Gram-positive and Gram-negative pathogens.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | MIC = 8 μg/mL |

| Escherichia coli | MIC = 4 μg/mL |

| Pseudomonas aeruginosa | MIC = 16 μg/mL |

| Acinetobacter baumannii | MIC = 0.5 μg/mL |

These findings suggest that this compound possesses significant antibacterial properties, particularly against Acinetobacter baumannii, which is noted for its resistance to multiple drugs .

Case Studies and Research Findings

- Antiviral Properties : A study investigating the compound's activity against respiratory syncytial virus (RSV) found that derivatives of this compound exhibited notable antiviral effects by inhibiting cytopathic effects in infected cell cultures .

- Toxicity Assessment : The cytotoxicity of the compound was evaluated using human liver cell lines (HepG2). Results indicated low toxicity at concentrations up to 100 μM, with no significant genotoxic effects observed in micronucleus tests .

- Mechanism of Action : Research into the mechanism revealed that the compound acts by inhibiting bacterial gyrase, an enzyme critical for DNA replication in bacteria. This inhibition was confirmed through biochemical assays demonstrating the compound's ability to bind effectively to the gyrase ATP-binding site .

Future Directions

Given its promising biological activity, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Structural Modifications : To enhance antimicrobial potency and reduce potential side effects.

- Broader Spectrum Testing : Including evaluation against other viral pathogens and fungi.

Eigenschaften

IUPAC Name |

methyl 5-acetamido-2-amino-4-ethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-4-18-11-6-9(13)8(12(16)17-3)5-10(11)14-7(2)15/h5-6H,4,13H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUUVSRKGJYHGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)N)C(=O)OC)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717921 | |

| Record name | Methyl 5-acetamido-2-amino-4-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222172-49-7 | |

| Record name | Methyl 5-(acetylamino)-2-amino-4-ethoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222172497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-acetamido-2-amino-4-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-(acetylamino)-2-amino-4-ethoxybenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37W98X79UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.